molecular formula C9H8F4 B1390599 2-Fluoro-1-methyl-4-(2,2,2-trifluoroethyl)benzene CAS No. 1099597-37-1

2-Fluoro-1-methyl-4-(2,2,2-trifluoroethyl)benzene

Cat. No.: B1390599
CAS No.: 1099597-37-1
M. Wt: 192.15 g/mol
InChI Key: GGOOILQVTQZFDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-1-methyl-4-(2,2,2-trifluoroethyl)benzene is an organic compound with the molecular formula C9H8F4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1-methyl-4-(2,2,2-trifluoroethyl)benzene typically involves the introduction of fluorine atoms into the benzene ring. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom replaces a hydrogen atom on the benzene ring. This can be achieved using reagents such as potassium fluoride (KF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-methyl-4-(2,2,2-trifluoroethyl)benzene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorinated benzoic acids.

    Reduction: Reduction reactions can convert the compound into fluorinated benzyl alcohols.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where other functional groups replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like bromine (Br2) or chlorine (Cl2) can be used for halogenation reactions.

Major Products Formed

    Oxidation: Fluorinated benzoic acids.

    Reduction: Fluorinated benzyl alcohols.

    Substitution: Various substituted benzene derivatives, depending on the substituent introduced.

Scientific Research Applications

2-Fluoro-1-methyl-4-(2,2,2-trifluoroethyl)benzene has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential use in the development of fluorinated pharmaceuticals.

    Medicine: Studied for its role in drug design, particularly in enhancing the metabolic stability and bioavailability of drug molecules.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as increased resistance to degradation.

Mechanism of Action

The mechanism by which 2-Fluoro-1-methyl-4-(2,2,2-trifluoroethyl)benzene exerts its effects is primarily through its interaction with various molecular targets. The presence of fluorine atoms can significantly alter the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets. These interactions can affect pathways involved in cell signaling, enzyme inhibition, and receptor binding.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-fluoro-1-(trifluoromethyl)benzene
  • 1-Fluoro-4-(2,2,2-trifluoroethylsulfanyl)benzene
  • Benzene, 1-fluoro-4-(1-chloro-2,2,2-trifluoroethyl)

Uniqueness

2-Fluoro-1-methyl-4-(2,2,2-trifluoroethyl)benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. The combination of fluorine atoms and a trifluoroethyl group enhances its stability and reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-fluoro-1-methyl-4-(2,2,2-trifluoroethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F4/c1-6-2-3-7(4-8(6)10)5-9(11,12)13/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGOOILQVTQZFDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701232786
Record name 2-Fluoro-1-methyl-4-(2,2,2-trifluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701232786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1099597-37-1
Record name 2-Fluoro-1-methyl-4-(2,2,2-trifluoroethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1099597-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-1-methyl-4-(2,2,2-trifluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701232786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-1-methyl-4-(2,2,2-trifluoroethyl)benzene
Reactant of Route 2
Reactant of Route 2
2-Fluoro-1-methyl-4-(2,2,2-trifluoroethyl)benzene
Reactant of Route 3
Reactant of Route 3
2-Fluoro-1-methyl-4-(2,2,2-trifluoroethyl)benzene
Reactant of Route 4
Reactant of Route 4
2-Fluoro-1-methyl-4-(2,2,2-trifluoroethyl)benzene
Reactant of Route 5
Reactant of Route 5
2-Fluoro-1-methyl-4-(2,2,2-trifluoroethyl)benzene
Reactant of Route 6
Reactant of Route 6
2-Fluoro-1-methyl-4-(2,2,2-trifluoroethyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.